5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC18329165
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrClN2 |
|---|---|
| Molecular Weight | 245.50 g/mol |
| IUPAC Name | 5-bromo-2-chloro-6-methyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H6BrClN2/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | HMMXONZPJZCBEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Br)N=C(N2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class, featuring a benzene ring fused to an imidazole ring. The systematic IUPAC name 5-bromo-2-chloro-6-methyl-1H-benzimidazole reflects the positions of substituents: bromine (C5), chlorine (C2), and methyl (C6). Its molecular formula is C₈H₆BrClN₂, with a molar mass of 245.50 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrClN₂ |
| Molar Mass | 245.50 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1Br)N=C(N2)Cl |
| InChI Key | HMMXONZPJZCBEX-UHFFFAOYSA-N |
| PubChem CID | 130706349 |
The planar aromatic system and electron-withdrawing halogens create a polarized electronic structure, influencing reactivity in cross-coupling reactions and supramolecular interactions .
Crystallographic and Spectroscopic Features
While single-crystal X-ray data for this specific compound are unavailable, related brominated benzimidazoles exhibit monoclinic crystal systems with π-π stacking interactions. Computational studies predict a dipole moment of ~4.2 D, attributed to the asymmetric halogen distribution. IR spectroscopy of analogous compounds shows N-H stretching at 3400–3200 cm⁻¹ and C-Br/C-Cl vibrations at 650–500 cm⁻¹ .
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically involves cyclocondensation of substituted ortho-phenylenediamine derivatives. A representative route proceeds as follows:
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Precursor Preparation: 4-Bromo-2-chloro-5-methylaniline reacts with formic acid under reflux, facilitating cyclization to the benzimidazole core.
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Halogenation: Electrophilic bromination at C5 using N-bromosuccinimide (NBS) in dichloromethane.
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Purification: Recrystallization from n-heptane yields the final product with ~80% purity .
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Temperature | 50°C (cyclization) |
| Catalyst | Cu(OAc)₂·H₂O (for N-arylation) |
| Solvent System | DCM/MeOH/H₂O (8:1:1) |
| Reaction Time | 4–6 hours |
Alternative methods employ Chan–Lam coupling for N-arylation, enabling derivatization at N1 with aryl boronic acids .
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
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Regioselectivity: Competing bromination at C4/C6 positions necessitates precise temperature control.
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Byproduct Formation: Hydrodebromination (~5–8% yield loss) occurs above 60°C, mitigated by low-temperature bromine addition.
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Purification: Column chromatography remains cost-prohibitive; industrial processes favor melt crystallization.
Physicochemical and Computational Analysis
Thermodynamic Properties
Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 210–215°C. The methyl group enhances thermal stability compared to non-alkylated analogs. Solubility data indicate moderate polarity:
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Water: <0.1 mg/mL (25°C)
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DMSO: 45 mg/mL
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Ethanol: 8.2 mg/mL
Partition coefficient (LogP) calculations predict a value of 2.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Quantum Chemical Insights
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides electronic structure details:
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HOMO-LUMO Gap: 4.3 eV, indicating kinetic stability.
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Electrophilicity Index (ω): 1.7 eV, classifying it as a moderate electrophile.
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Hyperpolarizability (β₀): 12.8 ×10⁻³⁰ esu, suggesting nonlinear optical (NLO) potential .
Biological and Material Science Applications
Advanced Material Applications
The compound’s NLO properties make it a candidate for:
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Optoelectronic Devices: Third-harmonic generation in polymeric matrices.
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Metal-Organic Frameworks (MOFs): Halogen bonding templates porous structures with CO₂ adsorption capacities up to 12 mmol/g .
Comparative Analysis with Structural Analogs
Table 3: Benzimidazole Derivatives Comparison
| Compound | 5-Bromo-2-chloro-6-methyl | 5-Bromo-2-chloro |
|---|---|---|
| Molecular Formula | C₈H₆BrClN₂ | C₇H₄BrClN₂ |
| Molar Mass (g/mol) | 245.50 | 230.48 |
| Melting Point (°C) | 210–215 | 198–201 |
| LogP | 2.8 | 2.1 |
| NLO Response (β₀, ×10⁻³⁰ esu) | 12.8 | 9.4 |
The methyl group enhances lipophilicity and thermal stability but reduces aqueous solubility compared to the non-methylated analog.
Future Research Directions
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Targeted Drug Delivery: Conjugation with PEGylated nanoparticles to improve bioavailability.
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Green Synthesis: Photocatalytic cyclization using TiO₂ catalysts to reduce halogenated waste.
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MOF Optimization: Tuning pore size via substituent engineering for enhanced gas storage.
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